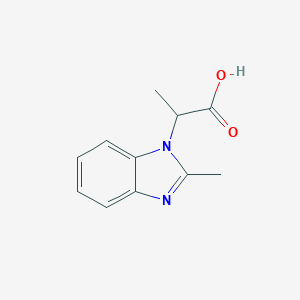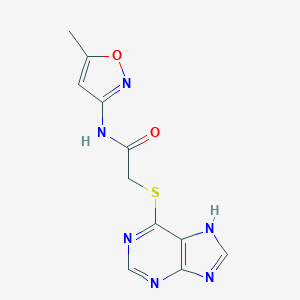
2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid is a compound with the CAS Number: 753489-92-8. It has a molecular weight of 204.23 and its IUPAC name is the same as the common name . It is typically stored at room temperature and is a solid in its physical form .
Molecular Structure Analysis
The optimized geometrical structure, electronic, and vibrational features of this compound have been investigated using the B3LYP/6-311++G (d,p) basis set . The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, the compound’s UV-vis spectrum and the effects of solvents on it have been studied .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 204.23 . More specific physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación
DNA Binding and Fluorescent Staining
One of the significant applications of benzimidazole derivatives, such as Hoechst 33258, is their ability to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These derivatives have been widely utilized as fluorescent DNA stains, offering valuable tools for chromosome and nuclear staining, nuclear DNA content analysis, and plant chromosome analysis. The inherent properties of Hoechst derivatives to intercalate into DNA structures make them suitable for various biological and medicinal research applications, including serving as radioprotectors and topoisomerase inhibitors, highlighting their importance in drug design and molecular biology studies (Issar & Kakkar, 2013).
Biological and Electrochemical Activity
The chemistry and properties of benzimidazole derivatives, specifically 2,6-bis-(benzimidazol-2-yl)-pyridine, have shown a broad range of activities. These compounds are pivotal in synthesizing diverse complex compounds, exhibiting significant spectroscopic, structural, magnetic, biological, and electrochemical activities. Their versatility in chemical reactions underscores their potential in further pharmacological investigations and the development of novel therapeutic agents (Boča, Jameson, & Linert, 2011).
Pharmacological Functions
Benzimidazole and its derivatives play a critical role across various pharmacological functions, including antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory activities, among others. The structural diversity of benzimidazole derivatives, achieved through the Mannich reaction, offers a broad spectrum of medicinal applications. This diversity is crucial for the development of new therapeutic agents with increased efficacy and reduced toxicity, emphasizing the significance of benzimidazole derivatives in medicinal chemistry (Vasuki et al., 2021).
Synthetic Approaches and Utility
Benzimidazole derivatives have been synthesized through various methods, showcasing their utility in creating compounds with significant biological applications. These methods, including the synthesis of benzimidazoles, quinoxalines, and benzo[diazepines, offer a foundation for developing drugs with potential anticancer, antimicrobial, and antifungal properties. The review of synthetic utilities highlights the versatility of benzimidazole compounds in pharmaceutical research and development (Ibrahim, 2011).
Mecanismo De Acción
Target of Action
Benzimidazole derivatives have been known to exhibit antiprotozoal activity by inhibiting tubulin polymerization .
Mode of Action
It is plausible that it may interact with its targets, possibly tubulin, and inhibit their function, leading to the disruption of essential biological processes .
Biochemical Pathways
Given the potential target, it may affect the polymerization of tubulin, a critical process in cell division and structure .
Result of Action
If it acts similarly to other benzimidazole derivatives, it may disrupt cell division and structure by inhibiting tubulin polymerization .
Análisis Bioquímico
Biochemical Properties
2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the benzimidazole core of the compound can bind to enzyme active sites, potentially inhibiting or activating enzymatic reactions. This interaction is crucial in understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the expression of specific genes involved in cell growth and differentiation, thereby impacting cellular metabolism and overall cell function . Additionally, its interaction with cell signaling pathways can lead to changes in cell behavior and response to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, the compound’s effects can change over time due to its stability and degradation products. Long-term studies have shown that the compound can maintain its activity for extended periods, but its degradation products may also have biological activity, influencing the overall effects observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or gene expression modulation. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition or disruption of cellular processes. These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can modulate the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby affecting overall metabolic balance . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interaction with biomolecules and its overall biological activity . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7(11(14)15)13-8(2)12-9-5-3-4-6-10(9)13/h3-7H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCOUPNAPANBEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70968668 |
Source


|
| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70968668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5389-97-9 |
Source


|
| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70968668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)methyl]sulfonyl}morpholine](/img/structure/B510202.png)
![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B510206.png)
![4-[3-nitro-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B510216.png)



![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diethylacetamide](/img/structure/B510250.png)


![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoic acid](/img/structure/B510271.png)
![2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B510273.png)
![8-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B510276.png)